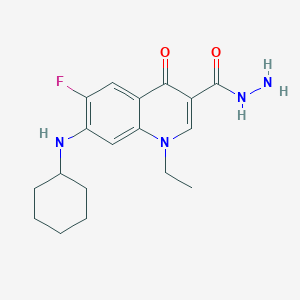

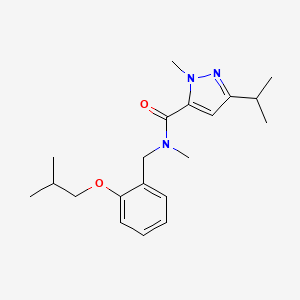

![molecular formula C18H17NO5S B5514292 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)

(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of similar compounds involves multi-step reactions, including cyclization, condensation, and functionalization steps. For instance, the synthesis of polysubstituted methyl pyrrolidine-2-carboxylate derivatives demonstrates the complexity and versatility of synthesizing such compounds. These processes often yield high specificity and allow for the introduction of diverse functional groups, contributing to the molecule's properties and potential applications (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals a planar or nearly planar configuration of the core rings, with various substituents introducing steric and electronic effects. Intramolecular hydrogen bonding and π–π interactions contribute to the stabilization of the molecular structure and affect its reactivity and interaction with other molecules. For example, the structural analysis of a thieno[2,3-b]pyridine derivative shows the significance of these interactions in determining the compound's geometry and reactivity (Luiz C. S. Pinheiro et al., 2012).

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that derivatives involving pyrrolidine, benzodioxole, and thiophene moieties, akin to the structure of the compound , have been synthesized and evaluated for their antibacterial properties. For instance, a study elaborated on the synthesis and antibacterial activity of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid derivatives, showcasing the importance of these structural components in designing compounds with potential antibacterial applications (Kostenko et al., 2015).

Predictive Analysis of Biological Activity

Another study focused on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, where the predictive analysis of biological activity was presented. This indicates the utility of incorporating pyrrolidine and related structures for the development of compounds with significant biological and possibly therapeutic activities (Kharchenko et al., 2008).

Antioxidant Activity

The antioxidant potential of compounds bearing structural resemblance, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has been documented. These findings contribute to the understanding of how structural motifs similar to those in the query compound might be leveraged for antioxidant applications (Tumosienė et al., 2019).

Coordination Polymers and Photophysical Properties

Studies on lanthanide-based coordination polymers assembled from derivatives containing aromatic carboxylic acids highlight the synthetic versatility and potential application of these compounds in material science, particularly due to their photophysical properties (Sivakumar et al., 2011).

Propriétés

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-10-2-5-16(25-10)17(20)19-7-12(13(8-19)18(21)22)11-3-4-14-15(6-11)24-9-23-14/h2-6,12-13H,7-9H2,1H3,(H,21,22)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQPDMNGDCIDIU-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

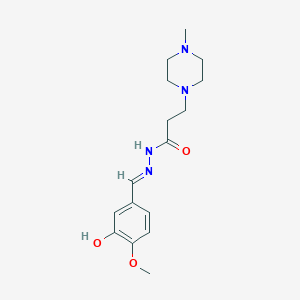

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

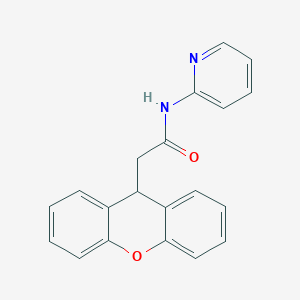

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

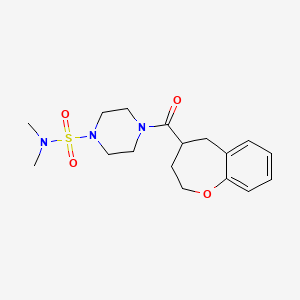

![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)

![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)

![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)